3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
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Overview
Description
3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid: is a synthetic organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid typically involves multiple steps:
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Formation of the Benzoxaborole Core: : The initial step involves the formation of the benzoxaborole core. This can be achieved through the reaction of a suitable phenol derivative with boronic acid or boronic ester under acidic conditions to form the benzoxaborole ring.
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Introduction of the Fluorine Atom: : The fluorine atom is introduced via electrophilic fluorination. This step can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position.
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Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Attachment of the Propanoic Acid Moiety: : The final step involves the attachment of the propanoic acid moiety. This can be done through a coupling reaction using reagents like carbodiimides (e.g., EDCI) in the presence of a base to form the ester linkage, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
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Reduction: : The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) to convert the carboxylic acid group to an alcohol.
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Substitution: : The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted benzoxaboroles
Scientific Research Applications
Chemistry
In chemistry, 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The boron atom in the benzoxaborole ring can form reversible covalent bonds with active site residues of enzymes, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, derivatives of benzoxaboroles have shown promise as therapeutic agents. This compound, in particular, is being investigated for its potential use in treating bacterial and fungal infections due to its ability to inhibit essential enzymes in these pathogens.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid involves the interaction of the boron atom with biological targets. The boron atom can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tavaborole: Another benzoxaborole derivative used as an antifungal agent.
Crisaborole: A benzoxaborole used in the treatment of eczema.
AN2690: A benzoxaborole compound with antifungal properties.
Uniqueness
3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The combination of the benzoxaborole ring with the propanoic acid moiety also provides a unique structural framework that can be exploited for various applications.
Properties
CAS No. |
1359856-50-0 |
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Molecular Formula |
C10H10BFO4 |
Molecular Weight |
224 |
Purity |
95 |
Origin of Product |
United States |
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